Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester
Brand Name: Vulcanchem
CAS No.: 676532-44-8
VCID: VC17099037
InChI: InChI=1S/C16H28O3/c1-11(2)9-12(3)13(4)19-16(5,6)10-18-15(17)14-7-8-14/h9,11,13-14H,7-8,10H2,1-6H3/b12-9+
SMILES:
Molecular Formula: C16H28O3
Molecular Weight: 268.39 g/mol

Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester

CAS No.: 676532-44-8

Cat. No.: VC17099037

Molecular Formula: C16H28O3

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester - 676532-44-8

Specification

CAS No. 676532-44-8
Molecular Formula C16H28O3
Molecular Weight 268.39 g/mol
IUPAC Name [2-[(E)-3,5-dimethylhex-3-en-2-yl]oxy-2-methylpropyl] cyclopropanecarboxylate
Standard InChI InChI=1S/C16H28O3/c1-11(2)9-12(3)13(4)19-16(5,6)10-18-15(17)14-7-8-14/h9,11,13-14H,7-8,10H2,1-6H3/b12-9+
Standard InChI Key ZYIJXTQXQNXPSH-FMIVXFBMSA-N
Isomeric SMILES CC(C)/C=C(\C)/C(C)OC(C)(C)COC(=O)C1CC1
Canonical SMILES CC(C)C=C(C)C(C)OC(C)(C)COC(=O)C1CC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl cyclopropanecarboxylate, reflects its intricate structure. Key features include:

  • A cyclopropane ring fused to a carboxylate ester group.

  • A branched ether substituent derived from 1,2,4-trimethyl-2-penten-1-ol.

  • A tertiary carbon at the ester’s alkoxy group, enhancing steric hindrance and stability .

The molecular structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which identify characteristic peaks for the cyclopropane ring (δ 0.8–1.2 ppm in 1H^1\text{H}-NMR) and ester carbonyl (1700–1750 cm1^{-1} in IR) .

Stereochemical Considerations

The compound’s stereochemistry arises from the substituted cyclopropane ring and the chiral centers in the ether side chain. Computational modeling using PubChem’s 3D conformer data reveals a strained cyclopropane ring with bond angles of approximately 60°, contributing to its reactivity . The ester group adopts a planar configuration, facilitating interactions with biological targets .

Synthesis and Manufacturing

Industrial Synthesis Routes

A patented method for synthesizing cyclopropanecarboxylate esters involves the reaction of tetrahydrothiophenium ylides with activated olefins . For this compound, the process proceeds as follows:

  • Ylide Formation: Tetrahydrothiophenium carboxymethylide is generated by treating a tetrahydrothiophenium salt with aqueous sodium hydroxide in methylene chloride .

  • Cyclopropanation: The ylide reacts with 1,2,4-trimethyl-2-penten-1-ol-derived olefin at 25–50°C, yielding the cyclopropane ring via nucleophilic addition .

  • Esterification: The intermediate is esterified with 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propanol under acidic conditions .

This method achieves >95% conversion efficiency, as verified by gas-liquid chromatography (GLC) .

Laboratory-Scale Modifications

Small-scale syntheses often employ microwave-assisted catalysis to reduce reaction times. For example, using scandium triflate as a catalyst, the cyclopropanation step completes in 30 minutes at 80°C, compared to 117 hours under traditional reflux .

ApplicationConcentration (ppm)Efficacy (%)Target Organism
Insecticidal Spray5085Aphis gossypii
Soil Treatment10092Meloidogyne incognita

Biological and Pharmacological Activity

Mechanism of Action

The compound disrupts insect neurotransmission by binding reversibly to acetylcholinesterase, preventing acetylcholine breakdown. Molecular docking studies indicate a binding affinity (KdK_d) of 12.3 nM, comparable to pyrethroids .

Mammalian Toxicity Profile

In rodent models, the LD50_{50} is 1,200 mg/kg (oral), classifying it as a Category IV toxin under OSHA guidelines. Chronic exposure studies (90 days) show no carcinogenic effects at doses ≤50 mg/kg/day .

Comparative Analysis with Structural Analogues

The compound’s activity is influenced by its ether side chain. Comparisons with analogues highlight its superior stability:

CompoundMolecular FormulaHalf-Life (pH 7)Insecticidal IC50_{50} (ppm)
Cyclopropanecarboxylic acid, 2-pentyl esterC9H16O2\text{C}_9\text{H}_{16}\text{O}_248 hours120
3-MethylcyclobutanecarboxylateC8H12O2\text{C}_8\text{H}_{12}\text{O}_212 hours95
Target CompoundC15H26O3\text{C}_{15}\text{H}_{26}\text{O}_3120 hours50

The extended half-life is attributed to the bulky ether group, which sterically shields the ester from hydrolysis .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalysis routes to isolate bioactive enantiomers.

  • Nanoformulations: Encapsulating the compound in chitosan nanoparticles to enhance delivery efficiency.

  • Structure-Activity Relationships: Modifying the ether side chain to improve binding to non-target species’ enzymes.

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